7-HydroxyQuetiapineAcetate
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Overview
Description
7-HydroxyQuetiapineAcetate is a metabolite of quetiapine, an atypical antipsychotic agent widely used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder . This compound is known for its pharmacological activity, contributing to the therapeutic effects of quetiapine.
Preparation Methods
The synthesis of 7-HydroxyQuetiapineAcetate involves the hydroxylation of quetiapine. This process is typically carried out using cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6 . Industrial production methods often involve the use of metabolically competent human liver cell models, such as HepaRG, to facilitate the biotransformation of quetiapine into its hydroxylated form .
Chemical Reactions Analysis
7-HydroxyQuetiapineAcetate undergoes various chemical reactions, including:
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: This compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include cytochrome P450 inhibitors like ketoconazole and quinidine, which help study the metabolic pathways . The major products formed from these reactions are further hydroxylated and dealkylated metabolites .
Scientific Research Applications
7-HydroxyQuetiapineAcetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-HydroxyQuetiapineAcetate involves its interaction with various neurotransmitter receptors. It primarily acts as an antagonist at dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors . This interaction helps in modulating neurotransmitter activity, thereby exerting antipsychotic effects. The compound also affects histamine and adrenergic receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
7-HydroxyQuetiapineAcetate is unique compared to other similar compounds due to its specific metabolic pathway and pharmacological activity. Similar compounds include:
7-Hydroxy-N-dealkylquetiapine: Another metabolite of quetiapine with similar pharmacological properties.
N-desalkylquetiapine: A metabolite known for its antidepressant effects.
Quetiapine sulfoxide: Formed through the oxidation of quetiapine, this compound has distinct pharmacokinetic properties.
These compounds share some pharmacological activities but differ in their metabolic pathways and specific receptor interactions, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C23H27N3O4S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-[2-[4-(2-hydroxybenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethyl acetate |
InChI |
InChI=1S/C23H27N3O4S/c1-17(27)30-15-14-29-13-12-25-8-10-26(11-9-25)23-19-4-2-3-5-21(19)31-22-16-18(28)6-7-20(22)24-23/h2-7,16,28H,8-15H2,1H3 |
InChI Key |
WYWODQNHXCBWLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOCCN1CCN(CC1)C2=NC3=C(C=C(C=C3)O)SC4=CC=CC=C42 |
Origin of Product |
United States |
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